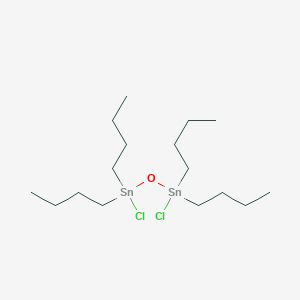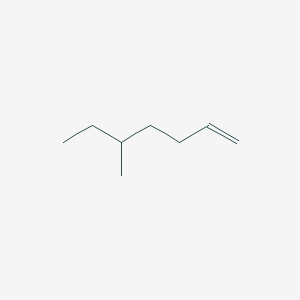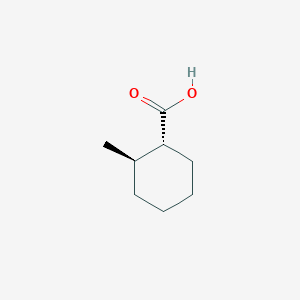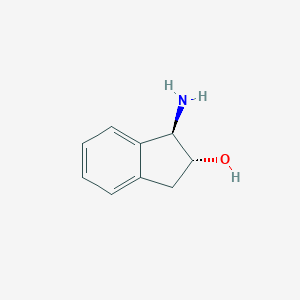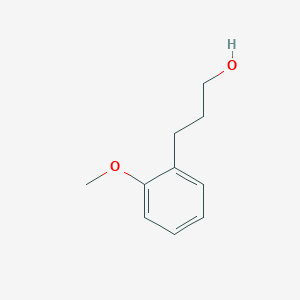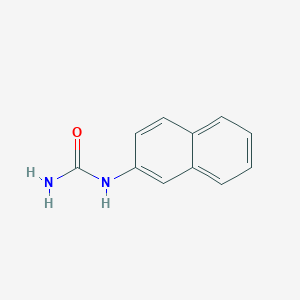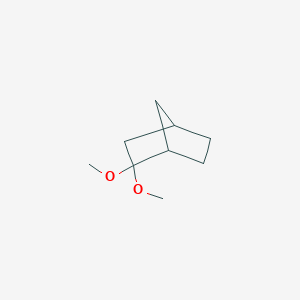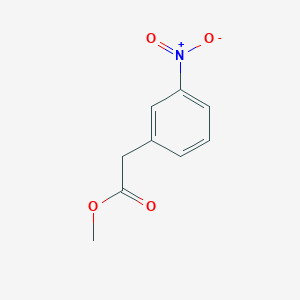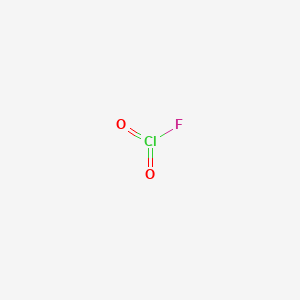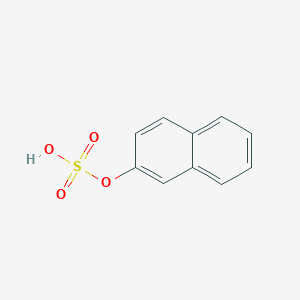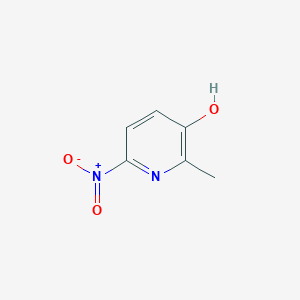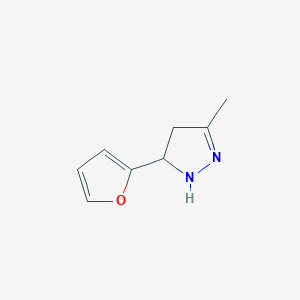![molecular formula C4H2N4O B083834 [1,2,5]Oxadiazolo[3,4-d]pyrimidine CAS No. 14183-23-4](/img/structure/B83834.png)
[1,2,5]Oxadiazolo[3,4-d]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1,2,5]Oxadiazolo[3,4-d]pyrimidine is a heterocyclic compound that has attracted significant interest in the field of medicinal chemistry due to its potential therapeutic applications. This compound is a fused pyrimidine ring system containing an oxadiazole ring, which confers unique pharmacological properties.
作用機序
The mechanism of action of [1,2,5]Oxadiazolo[3,4-d]pyrimidine is not fully understood. However, it has been proposed that this compound exerts its pharmacological effects by modulating various signaling pathways in the body. For example, it has been shown to inhibit the activity of phosphodiesterase, which leads to an increase in intracellular cAMP and cGMP levels. This, in turn, leads to vasodilation and anti-inflammatory effects.
生化学的および生理学的効果
[1,2,5]Oxadiazolo[3,4-d]pyrimidine has been shown to exhibit several biochemical and physiological effects. It has been found to possess potent antimicrobial activity against a wide range of microorganisms, including bacteria, fungi, and viruses. This compound has also been shown to possess anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. Additionally, it has been found to possess antitumor activity by inducing apoptosis and inhibiting cell proliferation.
実験室実験の利点と制限
[1,2,5]Oxadiazolo[3,4-d]pyrimidine has several advantages for lab experiments. It is relatively easy to synthesize, and its pharmacological properties are well documented. This compound can be used as a lead compound for the development of new drugs with improved pharmacological properties. However, there are also some limitations to using [1,2,5]Oxadiazolo[3,4-d]pyrimidine in lab experiments. For example, this compound is relatively unstable and can decompose over time, which can affect its pharmacological properties.
将来の方向性
There are several future directions for the study of [1,2,5]Oxadiazolo[3,4-d]pyrimidine. One direction is the development of new derivatives with improved pharmacological properties. Another direction is the investigation of the mechanism of action of this compound in more detail. Additionally, the potential use of [1,2,5]Oxadiazolo[3,4-d]pyrimidine as a therapeutic agent for various diseases, such as cancer and inflammatory disorders, should be further explored. Lastly, the development of new synthetic methods for the preparation of [1,2,5]Oxadiazolo[3,4-d]pyrimidine should be pursued to improve the yield and purity of the compound.
Conclusion:
In conclusion, [1,2,5]Oxadiazolo[3,4-d]pyrimidine is a heterocyclic compound that possesses unique pharmacological properties. It has been extensively studied for its potential therapeutic applications and has been found to exhibit a wide range of pharmacological activities. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of [1,2,5]Oxadiazolo[3,4-d]pyrimidine have been discussed in this paper. Further research is needed to fully understand the potential of this compound as a therapeutic agent.
合成法
The synthesis of [1,2,5]Oxadiazolo[3,4-d]pyrimidine can be achieved through several methods. One of the most commonly used methods is the reaction of 2-aminopyrimidine with an appropriate aldehyde or ketone in the presence of a suitable oxidizing agent. Another method involves the reaction of 2-aminopyrimidine with a nitrile followed by cyclization using a strong acid. The yield of the reaction can be improved by using a microwave-assisted or ultrasound-assisted synthesis method.
科学的研究の応用
[1,2,5]Oxadiazolo[3,4-d]pyrimidine has been extensively studied for its potential therapeutic applications. It has been shown to possess a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, antitumor, anticonvulsant, and analgesic effects. This compound has also been found to exhibit potent inhibitory activity against several enzymes, including phosphodiesterase, tyrosine kinase, and cyclooxygenase.
特性
CAS番号 |
14183-23-4 |
|---|---|
製品名 |
[1,2,5]Oxadiazolo[3,4-d]pyrimidine |
分子式 |
C4H2N4O |
分子量 |
122.09 g/mol |
IUPAC名 |
[1,2,5]oxadiazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C4H2N4O/c1-3-4(6-2-5-1)8-9-7-3/h1-2H |
InChIキー |
VUZIMCFNRUNPRR-UHFFFAOYSA-N |
SMILES |
C1=NC=NC2=NON=C21 |
正規SMILES |
C1=NC=NC2=NON=C21 |
同義語 |
[1,2,5]Oxadiazolo[3,4-d]pyrimidine (8CI,9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




